

A Comparative Performance Evaluation of Cereclor and Aroclor as Plasticizers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cereclor

Cat. No.: B8269983

[Get Quote](#)

This guide provides a detailed comparison of **Cereclor** (chlorinated paraffins) and Aroclor (polychlorinated biphenyls) for their application as plasticizers, primarily in polyvinyl chloride (PVC) formulations. The comparison focuses on their chemical nature, physical properties, and key performance indicators. It is important to note that Aroclors (PCBs) are no longer in production and their use has been banned in many countries since the 1970s due to their significant environmental toxicity and persistence.^{[1][2]} **Cereclor**, a range of chlorinated paraffins, is often used as a secondary plasticizer and flame retardant.^{[3][4]} This guide is intended for researchers and professionals in materials science and chemical development.

Chemical and Physical Properties

Cereclor and Aroclor are both chlorinated hydrocarbons, but they differ significantly in their core structure. **Cereclor** is produced by the chlorination of paraffinic hydrocarbon fractions (n-alkanes), with carbon chain lengths typically ranging from C10 to C30 and chlorine content from 30% to 70% by weight.^[3] Aroclors are mixtures of polychlorinated biphenyls (PCBs), created by chlorinating biphenyl.^[5] The physical properties of both plasticizer types are heavily dependent on their carbon chain length and degree of chlorination.^{[3][5]}

A summary of the physical properties for representative grades of **Cereclor** and Aroclor is presented below.

Property	Cereclor S45	Cereclor S52	Cereclor S58	Aroclor 1242	Aroclor 1254	Aroclor 1260
Chemical Type	Chlorinated Paraffin (C14-17)[6]	Chlorinated Paraffin (C14-17)[7]	Chlorinated Paraffin (C14-17)[8]	Chlorinated Biphenyl[5]	Chlorinated Biphenyl[5]	Chlorinated Biphenyl[5]
Chlorine Content (%) w/w)	45[6]	52[7]	58.5[8]	42[5]	54[5]	60[5]
Physical Form	Mobile Liquid[6]	Viscous Liquid[7]	Viscous Liquid[8]	Colorless Mobile Oil[9]	Viscous Liquid[9]	Sticky Resin[9]
Viscosity	212 cps @ 25°C[6]	Not specified	32100 cps @ 25°C[8]	Oily Liquid[5]	Viscous Liquid[5]	Resinous[5]
Pour Point (°C)	-28[6]	Not specified	7[8]	< -15	10[10]	30.5

Performance Characteristics

The performance of a plasticizer is evaluated based on its ability to impart flexibility, its stability over time and under stress, and its tendency to migrate out of the polymer matrix.

Performance Metric	Cereclor (Chlorinated Paraffins)	Aroclor (PCBs)	Key Benefits & Drawbacks
Plasticizing Efficiency	Generally used as a secondary plasticizer to extend primary plasticizers and reduce cost.[3][11]	Effective plasticizers, with efficiency varying by chlorination level. [12]	Cereclor: Cost-effective, enhances flame retardancy.[3] Aroclor: Good plasticizing action but banned due to extreme toxicity and bioaccumulation.[1][2]
Thermal Stability	Generally unreactive and stable at normal temperatures but can undergo dehydrochlorination at elevated temperatures (200-400°C).[3][13]	High thermal stability was a key property for their use in high-temperature applications like transformers.[14]	Cereclor: Stability is sufficient for many PVC applications. Aroclor: Excellent thermal stability but produces hazardous by-products like PCDFs upon combustion.[14]
Migration Resistance	Lower volatility contributes to long-lasting plasticizing effect.[4] Migration is a concern and depends on chain length and chlorination.	Generally low volatility and good permanence.	Cereclor: Low volatility is a key advantage.[4] Aroclor: High permanence, but any migration leads to persistent environmental contamination.[2]
Flame Retardancy	Enhances flame-retardant properties in PVC products due to high chlorine content. [3]	Imparts flame retardance.[12]	Both provide flame retardancy, a key synergistic benefit in PVC applications.

Environmental/Health Impact	Short-chain chlorinated paraffins (SCCPs) are considered persistent and toxic; regulations vary by region.[13]	Banned globally due to high toxicity, persistence, and bioaccumulation.[1][2]	Cereclor: Environmental concerns exist, particularly for shorter chain lengths. Aroclor: Unacceptable environmental and health risks.

Experimental Protocols

The evaluation of plasticizer performance involves a series of standardized tests to quantify their effect on the polymer matrix.

Plasticizer Efficiency Evaluation (ASTM D2284)

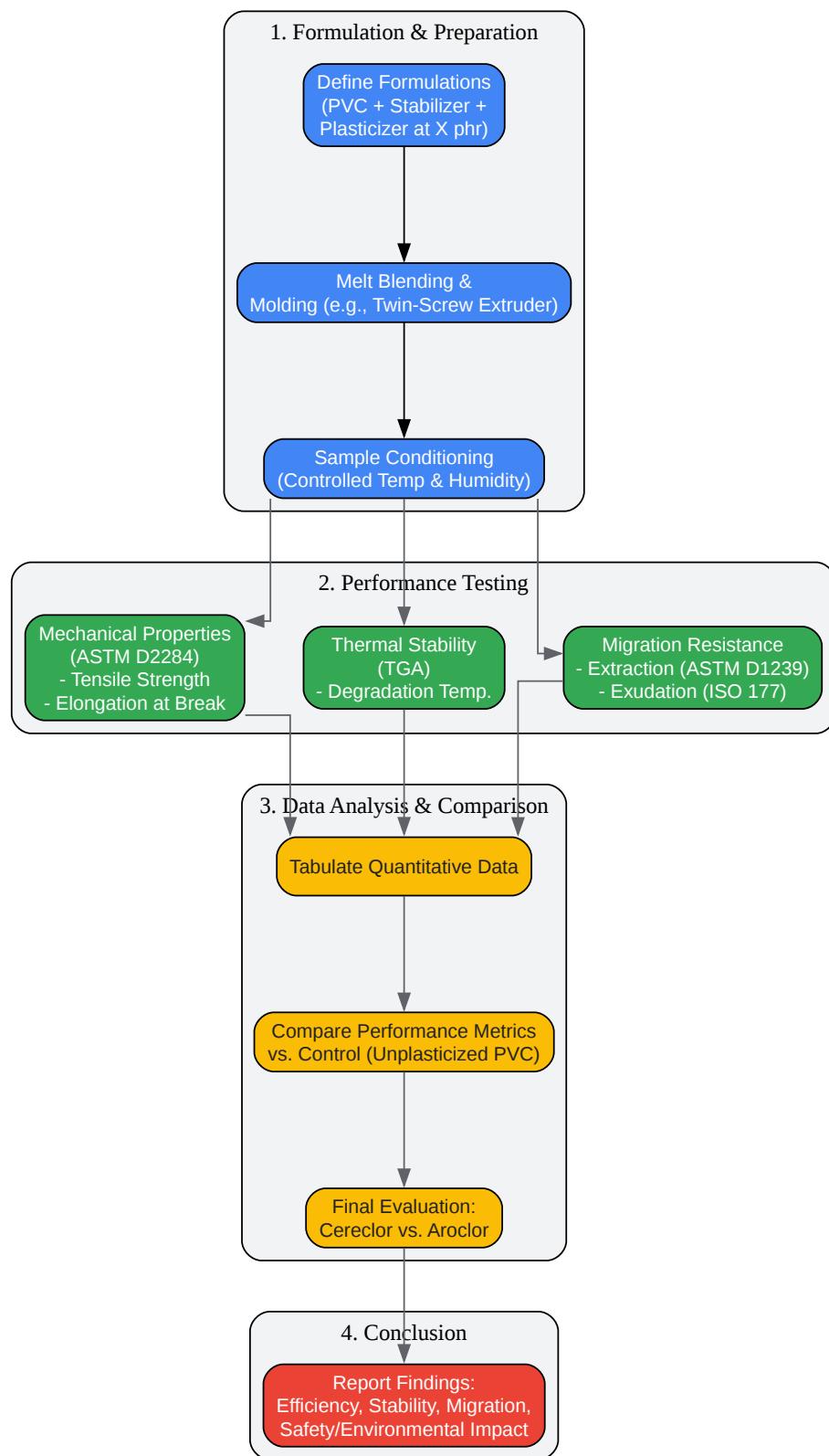
This method is used to determine the efficiency of a plasticizer in flexible PVC by measuring the tensile properties of the plasticized material.[15]

- **Sample Preparation:** PVC formulations are prepared by mixing PVC resin, the plasticizer (**Cereclor** or Aroclor) at various concentrations (e.g., parts per hundred resin - phr), and a heat stabilizer. The mixture is then molded into sheets of a specified thickness and conditioned in a controlled environment.[7][15]
- **Testing Procedure:** The conditioned PVC samples are cut into a standard dumbbell shape. They are then subjected to tensile stress in a universal testing machine until failure.[15]
- **Data Analysis:** Key parameters such as tensile strength (stress at failure) and elongation at break (percentage increase in length at failure) are recorded. Higher elongation and lower tensile strength typically indicate greater plasticizing efficiency.[16]

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA is used to measure the change in mass of a sample as a function of temperature, indicating its thermal stability.

- Sample Preparation: A small, precisely weighed sample of the plasticized PVC is placed in a TGA crucible.
- Testing Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The instrument continuously records the sample's weight as the temperature increases.
- Data Analysis: The temperature at which significant weight loss begins is identified as the onset of degradation. A higher degradation temperature indicates better thermal stability. For chlorinated plasticizers, this often corresponds to the temperature of dehydrochlorination.[13]


Migration Resistance Testing (ASTM D1239 / ISO 177)

These methods quantify the tendency of a plasticizer to move out of the PVC material through extraction or volatilization.[17]

- Extraction Resistance (ASTM D1239): This test measures the loss of plasticizer when the material is immersed in a liquid.[17]
 - Procedure: A pre-weighed PVC sample is fully immersed in a test liquid (e.g., distilled water, oil, ethanol) for a specified time and temperature.[17]
 - Analysis: After immersion, the sample is removed, dried, and re-weighed. The percentage weight loss is calculated, representing the amount of plasticizer extracted.[17]
- Exudation Resistance (ISO 177): This test determines the tendency of a plasticizer to migrate to the surface of the PVC or into an adjacent material.[17]
 - Procedure: A disc of the PVC sample is placed between two absorbent discs under a specified pressure and temperature for a set duration.[17]
 - Analysis: The amount of plasticizer absorbed by the backing discs is determined by weight change, indicating the exudation tendency.[17]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comparative evaluation of plasticizers like **Cereclor** and Aroclor.

[Click to download full resolution via product page](#)

Caption: Workflow for plasticizer performance evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. epa.gov [epa.gov]
- 2. PCBs and chlorinated paraffins | Safe Control Materialteknik AB [safecontrol.se]
- 3. atamankimya.com [atamankimya.com]
- 4. nbinno.com [nbinno.com]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. Cereclor S45 | Coatings, Adhesives, Sealants and PVC Applications | Plasticizer [tri-iso.com]
- 7. eastman.com [eastman.com]
- 8. Cereclor S58 | Coatings, Adhesives, Sealants Applications | Plasticizer and Fla [tri-iso.com]
- 9. Aroclor 1242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,2',3,3',4-Pentachlorobiphenyl | C12H5Cl5 | CID 40470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 13. researchgate.net [researchgate.net]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [A Comparative Performance Evaluation of Cereclor and Aroclor as Plasticizers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8269983#performance-evaluation-of-cereclor-against-aroclор-as-a-plasticizer>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com